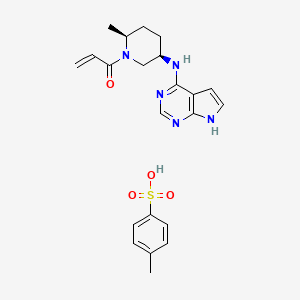

Ritlecitinib tosylate

Description

Properties

CAS No. |

2192215-81-7 |

|---|---|

Molecular Formula |

C22H27N5O4S |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C15H19N5O.C7H8O3S/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;1-6-2-4-7(5-3-6)11(8,9)10/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);2-5H,1H3,(H,8,9,10)/t10-,11+;/m0./s1 |

InChI Key |

YOZLVAFWYLSRRN-VZXYPILPSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.CC1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.CC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Ritlecitinib Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib, marketed as LITFULO™, is a first-in-class, orally administered, covalent inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] Approved for the treatment of severe alopecia areata in adults and adolescents, its unique dual mechanism of action offers a targeted approach to modulating the immune response implicated in this autoimmune disease.[1][4] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathway modulation, and cellular effects of ritlecitinib, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction

Alopecia areata is an autoimmune disorder characterized by hair loss, driven by an immune attack on hair follicles. The pathogenesis involves complex signaling pathways, primarily the JAK-STAT pathway, which is crucial for cytokine signaling and immune cell function. Ritlecitinib's development was aimed at creating a highly selective inhibitor to minimize off-target effects associated with broader JAK inhibitors.[5][6] This was achieved through a structure-based design derived from tofacitinib, leading to a molecule that irreversibly binds to a unique cysteine residue on JAK3.[3][7]

Molecular Mechanism of Action

Ritlecitinib's primary mechanism of action is the irreversible inhibition of JAK3 and the TEC family of kinases by blocking the adenosine triphosphate (ATP) binding site.[3][8]

Selective and Irreversible Inhibition of JAK3

Ritlecitinib exhibits high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2). This selectivity is attributed to its covalent binding to a specific cysteine residue at position 909 (Cys-909) within the ATP binding site of JAK3.[3] This cysteine is notably replaced by a serine residue in the other JAK family members, providing a structural basis for ritlecitinib's specificity.[3] This irreversible binding leads to a sustained inhibition of JAK3 activity.

Inhibition of the TEC Kinase Family

In addition to JAK3, ritlecitinib also inhibits members of the TEC family of non-receptor tyrosine kinases, which include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), tyrosine kinase expressed in hepatocellular carcinoma (TEC), resting lymphocyte kinase (RLK), and bone marrow tyrosine kinase on chromosome X (BMX).[1] These kinases play a critical role in the signaling pathways of various immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[1]

Impact on Signaling Pathways

By inhibiting JAK3 and TEC family kinases, ritlecitinib effectively disrupts downstream signaling cascades that are pivotal in the autoimmune response.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Ritlecitinib's inhibition of JAK3 specifically blocks the signaling of cytokines that utilize the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[9] This blockade prevents the phosphorylation and activation of downstream STAT proteins, thereby inhibiting the expression of pro-inflammatory genes.[3]

The TEC Kinase Signaling Pathway

TEC family kinases are integral components of the signaling machinery downstream of antigen receptors on lymphocytes. For instance, in T-cells, ITK is activated following T-cell receptor (TCR) engagement and is crucial for T-cell activation, differentiation, and cytokine production. Similarly, in B-cells, BTK is essential for B-cell development, activation, and proliferation following B-cell receptor (BCR) stimulation. Ritlecitinib's inhibition of these kinases dampens the adaptive immune response by interfering with lymphocyte activation and function.

Quantitative Data

The inhibitory activity and target engagement of ritlecitinib have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 (nM) |

| JAK Family | |

| JAK3 | 33.1[1][9] |

| JAK1 | > 10,000[1][9] |

| JAK2 | > 10,000[1] |

| TYK2 | > 10,000[1][9] |

| TEC Family | |

| RLK | 155[1] |

| ITK | 395[1] |

| TEC | 403[1] |

| BTK | 404[1] |

| BMX | 666[1] |

Table 2: In Vitro STAT Phosphorylation Inhibition in Human Whole Blood

| Cytokine | Downstream STAT | IC50 (nM) |

| IL-2 | STAT5 | 244[9] |

| IL-4 | STAT5 | 340[9] |

| IL-7 | STAT5 | 407[9] |

| IL-15 | STAT5 | 266[9] |

| IL-21 | STAT3 | 355[9] |

Table 3: In Vivo Target Occupancy in Healthy Adults (Phase 1 Study)

| Target Kinase | Dose | Maximal Median Target Occupancy |

| JAK3 | 50 mg | 72%[1] |

| 200 mg | 64%[1] | |

| BTK | 50 mg | >94%[1] |

| 200 mg | >97%[1] | |

| ITK | 50 mg | >94%[1] |

| 200 mg | >97%[1] | |

| TEC | 50 mg | >94%[1] |

| 200 mg | >97%[1] | |

| TXK | 50 mg | >94%[1] |

| 200 mg | >97%[1] | |

| BMX | 50 mg | 87%[1] |

| 200 mg | >97%[1] |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of ritlecitinib.

Target Occupancy Assessment by Mass Spectrometry

The engagement of ritlecitinib with its target kinases in vivo was quantified using a mass spectrometry-based approach.

-

Objective: To measure the percentage of JAK3 and TEC family kinases covalently bound by ritlecitinib in peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Sample Collection: Whole blood samples were collected from healthy participants at various time points following a single oral dose of ritlecitinib (50 mg or 200 mg).[1]

-

PBMC Isolation: PBMCs were isolated from whole blood using density gradient centrifugation.

-

Protein Extraction and Digestion: Target kinases were immunoprecipitated from cell lysates and subjected to tryptic digestion to generate peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument was configured to detect both the unmodified target peptide and the ritlecitinib-bound peptide.

-

Quantification: The ratio of the ritlecitinib-bound peptide to the total amount of the target peptide (bound + unbound) was used to calculate the percentage of target occupancy.

-

References

- 1. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. altasciences.com [altasciences.com]

- 3. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. Suppression of innate and adaptive B cell activation pathways by antibody coengagement of FcγRIIb and CD19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Higher cytotoxic activities of CD8+ T cells and natural killer cells from peripheral blood of early diagnosed lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ruxolitinib does not completely abrogate the functional capabilities of TLR4/9 ligand-activated NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ritlecitinib Tosylate: A Covalent JAK3/TEC Kinase Inhibitor

Ritlecitinib (formerly PF-06651600), marketed as LITFULO®, is a first-in-class, orally administered kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents.[1][2] Developed by Pfizer, its therapeutic effect stems from a novel mechanism: the dual, irreversible covalent inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[2][3] This guide provides a detailed technical overview of its mechanism, selectivity, relevant signaling pathways, and the key experimental methodologies used in its characterization.

Mechanism of Action: Selective Covalent Inhibition

Ritlecitinib's high selectivity is achieved through a targeted covalent binding mechanism.[4] The molecule contains a reactive acrylamide group that forms an irreversible covalent bond with a specific cysteine residue located in the ATP-binding site of its target kinases.[5][6]

-

JAK3 Selectivity : In JAK3, the target is Cys-909.[4][7][8] This residue is unique among the JAK family, as the equivalent position in JAK1, JAK2, and TYK2 is occupied by a serine.[4][5] This structural difference is the primary reason for ritlecitinib's exquisite selectivity for JAK3 over other JAK isoforms.[8] By covalently binding to Cys-909, ritlecitinib irreversibly blocks the ATP-binding site, thus preventing phosphorylation and downstream signaling.[1][2]

-

TEC Family Inhibition : The five members of the TEC kinase family (TEC, BTK, ITK, RLK/TXK, and BMX) also possess a conserved cysteine residue at the position equivalent to Cys-909 in JAK3.[4][7] This shared feature allows ritlecitinib to act as a potent, irreversible inhibitor of this entire kinase family.[4][8] This dual activity is thought to be key to its therapeutic effect by blocking both cytokine signaling and the cytolytic activity of T cells.[1][7]

Data Presentation: Potency and Selectivity

Ritlecitinib's potency and selectivity have been quantified through biochemical and cell-based assays. The data clearly demonstrates its high affinity for JAK3 and the TEC family, with minimal to no activity against other JAK kinases.

Table 1: Biochemical Inhibition of Kinase Activity

| Kinase Target | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| JAK3 | 33.1 | [4][9] |

| JAK1 | >10,000 | [4][9] |

| JAK2 | >10,000 | [4][9] |

| TYK2 | >10,000 | [4][9] |

| RLK (TXK) | 155 | [4] |

| ITK | 395 | [4] |

| TEC | 403 | [4] |

| BTK | 404 | [4] |

| BMX | 666 | [4] |

| VEGFR2 | 1300 | [10] |

| EGFR | 2200 | [10] |

| Abl | 2800 | [10] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of drug required to inhibit 50% of the kinase activity in vitro.

Table 2: Cell-Based Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood

| Cytokine Stimulant | Downstream Target | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| IL-2 | pSTAT5 | 244 | [9] |

| IL-15 | pSTAT5 | 266 | [9] |

| IL-4 | pSTAT5 | 340 | [9] |

| IL-21 | pSTAT3 | 355 | [9] |

| IL-7 | pSTAT5 | 407 | [9] |

These assays measure the functional consequence of JAK3 inhibition within a cellular context.

Table 3: In Vivo Target Occupancy in Healthy Adults (Single Dose)

| Kinase Target | 50 mg Dose (Maximal Median) | 200 mg Dose (Maximal Median) | Reference(s) |

|---|---|---|---|

| JAK3 | 72% | 64% | [11] |

| TEC Kinases * | >94% | >97% | [11] |

| BMX | 87% | >97% | [11] |

*Represents BTK, ITK, TXK, and TEC.

Signaling Pathways Targeted by Ritlecitinib

Ritlecitinib's dual inhibition profile allows it to modulate two critical arms of the immune response: cytokine signaling via the JAK/STAT pathway and lymphocyte activation via TEC kinases.

A. The JAK3/STAT Signaling Pathway JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in immunology.[12][13] It exclusively pairs with JAK1 to transduce signals from cytokines that utilize the common gamma chain (γc) receptor subunit, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[14][15] This signaling is vital for the development, proliferation, and function of lymphocytes (T cells, B cells, and NK cells).[14][16] By irreversibly inhibiting JAK3, ritlecitinib effectively blocks this pathway, leading to reduced lymphocyte activity.[1][9]

B. TEC Kinase Signaling Pathways The TEC kinase family is critical for intracellular signaling downstream of antigen receptors on lymphocytes, such as the B cell receptor (BCR) and T cell receptor (TCR).[2][4] For instance, BTK is essential for B cell development and activation, while ITK is a key component of TCR signaling in T cells. By inhibiting these kinases, ritlecitinib can modulate adaptive immune responses, which complements its effects on cytokine-driven signaling.[1][4]

Key Experimental Protocols

The characterization of ritlecitinib relies on a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

A. Protocol: Cell-Based pSTAT5 Inhibition Assay This assay measures the functional inhibition of JAK3-dependent signaling in a physiologically relevant context, such as peripheral blood mononuclear cells (PBMCs) or whole blood.[9][11]

-

Objective: To determine the IC₅₀ of ritlecitinib for inhibiting IL-15-induced STAT5 phosphorylation in human T-lymphocytes.

-

Materials:

-

Freshly collected human whole blood or isolated PBMCs.

-

Ritlecitinib tosylate stock solution (in DMSO).

-

Recombinant human IL-15 (stimulant).

-

Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III).

-

Fluorochrome-conjugated antibodies: Anti-CD3, Anti-CD4, Anti-pSTAT5 (pY694).

-

Phosphate Buffered Saline (PBS).

-

Flow cytometer.

-

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of ritlecitinib in DMSO, followed by a further dilution in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Aliquot 100 µL of human whole blood into 96-well plates. Add the diluted ritlecitinib or DMSO (vehicle control) to the wells and pre-incubate for 30-60 minutes at 37°C.

-

Stimulation: Add IL-15 to a final concentration of 10-100 ng/mL to all wells except the unstimulated control. Incubate for 15-20 minutes at 37°C to induce STAT5 phosphorylation.

-

Fixation: Immediately stop the reaction by adding a fixation buffer to the wells. Incubate for 10 minutes at 37°C to lyse red blood cells and fix the leukocytes.

-

Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellets in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.

-

Staining: Wash the cells with PBS containing 1% BSA. Add the antibody cocktail (Anti-CD3, Anti-CD4, Anti-pSTAT5) and incubate for 30-60 minutes at room temperature in the dark.

-

Data Acquisition: Wash the cells again and resuspend in PBS. Acquire data on a multi-color flow cytometer.

-

Analysis: Gate on the CD3+/CD4+ T-lymphocyte population. Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each concentration of ritlecitinib. Plot the percentage of inhibition relative to the stimulated control against the log of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC₅₀ value.

-

B. Protocol: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) This in vitro assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

Objective: To determine the IC₅₀ of ritlecitinib against purified JAK3 kinase.

-

Materials:

-

Recombinant human JAK3 enzyme.

-

Kinase substrate (e.g., a generic tyrosine kinase peptide).

-

ATP.

-

This compound stock solution (in DMSO).

-

Assay buffer (containing DTT, MgCl₂, etc.).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Luminometer.

-

-

Methodology:

-

Compound Pre-incubation (for covalent inhibitors): In a 384-well plate, add JAK3 enzyme and serially diluted ritlecitinib to the assay buffer. Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at its Kₘ concentration). Incubate for 60 minutes at room temperature.

-

Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Convert luminescence readings to percent inhibition relative to DMSO (vehicle) controls. Plot the percent inhibition against the log of ritlecitinib concentration and fit the data to a dose-response curve to determine the IC₅₀.

-

Conclusion

This compound represents a significant advancement in the targeted therapy of autoimmune diseases. Its unique dual-inhibitor mechanism, which relies on the covalent and irreversible blockade of JAK3 and the TEC family of kinases, provides a potent and highly selective means of modulating key immune signaling pathways. The extensive characterization through biochemical and functional cellular assays has provided a clear understanding of its potency and selectivity profile, underpinning its successful clinical development for severe alopecia areata and its investigation for other immune-mediated conditions.[17][18] This technical guide summarizes the core scientific principles that define ritlecitinib as a novel therapeutic agent for researchers and drug development professionals.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 3. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]

- 4. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 13. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JAK/STAT signaling in regulation of innate lymphoid cells: the gods before the guardians - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | HiJAKing Innate Lymphoid Cells? [frontiersin.org]

- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 17. Efficacy and safety of ritlecitinib, an oral JAK3/TEC family kinase inhibitor, in adolescent and adult patients with alopecia totalis and alopecia universalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ritlecitinib, a JAK3/TEC family kinase inhibitor, stabilizes active lesions and repigments stable lesions in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]

Ritlecitinib Tosylate: A Technical Guide to Dual TEC Family Kinase and JAK3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib (marketed as LITFULO™) is a first-in-class, orally administered, irreversible dual inhibitor of the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases and Janus kinase 3 (JAK3).[1][2] Its unique covalent mechanism of action provides high selectivity for its targets, which are implicated in the pathogenesis of autoimmune diseases, particularly those involving cytolytic T cells and natural killer (NK) cells.[3] Approved for the treatment of severe alopecia areata in adults and adolescents, ritlecitinib's therapeutic effect stems from its ability to modulate critical signaling pathways that drive the inflammatory response in this condition.[2][4] This guide provides an in-depth technical overview of ritlecitinib's mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and pivotal clinical trial data, supported by representative experimental protocols and pathway visualizations.

Mechanism of Action: Dual Irreversible Inhibition

Ritlecitinib's primary mechanism involves the irreversible inhibition of JAK3 and the five members of the TEC kinase family (BTK, BMX, ITK, RLK, and TEC) by blocking their adenosine triphosphate (ATP) binding sites.[5][6] This inhibition is achieved through the formation of a covalent bond with a specific, non-catalytic cysteine residue present in the ATP-binding pocket of these kinases.[3][4]

This targeted covalent modification is the basis for ritlecitinib's high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2), which possess a serine residue at the equivalent position, preventing covalent bond formation.[3] The presence of this targetable cysteine in TEC family kinases results in the compound's dual activity.[3][4]

By inhibiting JAK3, ritlecitinib blocks the signaling of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21.[3][7] This action prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the proliferation and function of lymphocytes.[6][7]

Simultaneously, the inhibition of TEC family kinases interferes with the signaling of immune receptors, such as T-cell receptors (TCR) and B-cell receptors (BCR).[3][6] This disrupts T-cell and B-cell activation, and also inhibits the cytolytic activity of CD8+ T cells and NK cells, key players in the autoimmune attack on hair follicles in alopecia areata.[3][7]

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways targeted by ritlecitinib.

Caption: Ritlecitinib inhibits JAK3-mediated cytokine signaling.

Caption: Ritlecitinib inhibits TEC kinase-mediated TCR signaling.

Quantitative Data

Biochemical Potency

Ritlecitinib demonstrates potent inhibition of JAK3 and TEC family kinases in vitro. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| JAK3 | 33.1[3] |

| RLK (TXK) | 155[3] |

| ITK | 395[3] |

| TEC | 403[3] |

| BTK | 404[3] |

| BMX | 666[3] |

| JAK1 | >10,000[3] |

| JAK2 | >10,000[3] |

| TYK2 | >10,000[3] |

| Table 1: In vitro inhibitory potency of Ritlecitinib against a panel of kinases. |

Pharmacokinetic Profile

The pharmacokinetic properties of ritlecitinib have been characterized in human studies.

| Parameter | Value |

| Bioavailability | ~64%[6] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour[6] |

| Mean Terminal Half-life (t1/2) | 1.3 - 2.3 hours[4][8] |

| Plasma Protein Binding | ~14%[6][8] |

| Metabolism | Multiple pathways (GSTs and CYPs: 3A, 2C8, 1A2, 2C9)[4][6][8] |

| Excretion | ~66% urine, ~20% feces[4][8] |

| Table 2: Key pharmacokinetic parameters of Ritlecitinib in adults. |

Clinical Efficacy (ALLEGRO Phase 2b/3 Trial)

The pivotal ALLEGRO trial demonstrated the efficacy of ritlecitinib in patients aged 12 and older with severe alopecia areata (≥50% scalp hair loss). The primary endpoint was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (≤20% scalp hair loss).

| Treatment Group (Once Daily) | Patients with SALT ≤20 at Week 24 | Patients with SALT ≤20 at Week 48 |

| Ritlecitinib 50 mg | 23%[1][9] | 43%[9] |

| Ritlecitinib 30 mg | 14%[1][9] | 31%[9] |

| Placebo | 2%[1][9] | N/A |

| Table 3: Primary efficacy endpoint results from the ALLEGRO Phase 2b/3 trial.[1][9] |

Clinical Safety (ALLEGRO Integrated Analysis)

An integrated safety analysis of four clinical trials confirmed an acceptable safety profile for ritlecitinib.

| Adverse Event (AE) | Incidence Rate (per 100 patient-years) |

| Headache | 11.9[10] |

| SARS-CoV-2 Positive Test | 9.8[10] |

| Nasopharyngitis | 8.2[10] |

| Serious AEs | 4.4% of patients[10] |

| Herpes Zoster | 0.9[10] |

| Malignancies (excluding NMSC) | 0.3[10] |

| Major Adverse Cardiovascular Events (MACE) | 0.1[10] |

| Table 4: Common adverse events and events of special interest from the ALLEGRO program integrated safety analysis (all-exposure cohort).[10] |

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize ritlecitinib's activity. Note: These are standardized protocols and may not reflect the exact proprietary methods used by the manufacturer.

Representative Protocol: Time-Dependent Kinase Inhibition Assay (Biochemical)

This type of assay is crucial for characterizing irreversible inhibitors like ritlecitinib to determine kinetic parameters such as k_inact_ (the maximal rate of inactivation) and K_I_ (the initial binding affinity). A time-resolved fluorescence energy transfer (TR-FRET) format, such as HTRF® or LanthaScreen™, is commonly used.

Caption: General workflow for a time-dependent kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Prepare a serial dilution of ritlecitinib in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.

-

Prepare solutions of recombinant human JAK3 or TEC kinase, biotinylated peptide substrate, and ATP in Kinase Buffer.

-

-

Pre-incubation:

-

In a 384-well assay plate, add 2.5 µL of the ritlecitinib dilution to triplicate wells.

-

Add 2.5 µL of the kinase solution to all wells.

-

Incubate the plate at room temperature for a defined pre-incubation time. This step is repeated for multiple time points to assess time-dependency.

-

-

Kinase Reaction:

-

To initiate the reaction, add 5 µL of a solution containing both the peptide substrate and ATP to all wells.

-

Incubate for 60 minutes at room temperature to allow for substrate phosphorylation.

-

-

Detection:

-

Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing EDTA and the HTRF detection reagents (e.g., Europium-conjugated anti-phospho-antibody and Streptavidin-XL665).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm and 665 nm.

-

Calculate the emission ratio (665 nm / 620 nm).

-

Plot the emission ratio against the inhibitor concentration for each pre-incubation time point to generate time-dependent IC50 curves.

-

Fit the data to appropriate kinetic models to determine k_inact_ and K_I_.

-

Representative Protocol: STAT5 Phosphorylation Assay (Phosflow Cytometry)

This cell-based assay measures the functional inhibition of JAK3-dependent cytokine signaling.

Methodology:

-

Cell Preparation:

-

Use human peripheral blood mononuclear cells (PBMCs) or a cytokine-dependent cell line (e.g., CTLL-2).

-

If using a cell line, cytokine-starve the cells for 2-4 hours prior to the experiment by culturing in cytokine-free media.

-

-

Inhibitor Treatment:

-

Resuspend cells at 1x10^6 cells/mL in assay media.

-

Add serial dilutions of ritlecitinib to the cells and incubate for 1-2 hours at 37°C.

-

-

Cytokine Stimulation:

-

Stimulate the cells by adding a γc cytokine, such as recombinant human IL-2 or IL-15 (e.g., at 100 ng/mL), for a short period (e.g., 15 minutes) at 37°C. Include an unstimulated control.

-

-

Fixation and Permeabilization:

-

Immediately stop the stimulation by fixing the cells with a formaldehyde-based fixation buffer (e.g., BD Phosflow Lyse/Fix Buffer) for 10 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold methanol (e.g., BD Phosflow Perm Buffer III) and incubating for at least 30 minutes on ice.

-

-

Staining:

-

Wash the cells to remove the methanol.

-

Stain the cells with a fluorochrome-conjugated antibody cocktail, including an antibody specific for phosphorylated STAT5 (pY694) and cell surface markers (e.g., CD3, CD4, CD8) for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the lymphocyte populations of interest (e.g., CD4+ T cells).

-

Quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the stimulated vs. unstimulated samples at different inhibitor concentrations to determine the IC50 for functional JAK3 inhibition.

-

Representative Protocol: T-Cell Activation Marker Assay (Flow Cytometry)

This cell-based assay measures the functional inhibition of TEC kinase-dependent TCR signaling by assessing the expression of early activation markers like CD69.

Methodology:

-

Cell and Inhibitor Preparation:

-

Isolate human PBMCs.

-

Resuspend cells at 1x10^6 cells/mL in complete RPMI media.

-

Aliquot cells into a 96-well plate and add serial dilutions of ritlecitinib. Incubate for 1-2 hours at 37°C.

-

-

TCR Stimulation:

-

Stimulate T-cells using plate-bound anti-CD3 (e.g., clone OKT3) and soluble anti-CD28 antibodies or with a cell stimulation cocktail (e.g., PMA and Ionomycin). Include an unstimulated control.

-

Incubate for 6-18 hours at 37°C.

-

-

Staining:

-

Harvest the cells and wash with FACS buffer (PBS + 2% FBS).

-

Stain the cells with a fluorochrome-conjugated antibody cocktail for surface markers, including CD3, CD8, and the activation marker CD69, for 30 minutes on ice.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on CD3+ T-lymphocytes and then on CD8+ subsets.

-

Determine the percentage of CD69-positive cells in the stimulated vs. unstimulated conditions.

-

Plot the percentage of CD69+ cells against the ritlecitinib concentration to calculate the functional IC50 for TEC kinase-mediated signaling inhibition.

-

Conclusion

Ritlecitinib tosylate is a highly selective, irreversible dual inhibitor of TEC family kinases and JAK3. Its unique covalent mechanism confers a distinct pharmacological profile that translates to clinically meaningful efficacy in the treatment of severe alopecia areata.[1][3] By potently inhibiting key signaling pathways in lymphocytes, ritlecitinib effectively dampens the autoimmune response responsible for the disease. The data presented in this guide underscore its targeted activity and provide a comprehensive technical foundation for professionals in the fields of immunology and drug development. Ongoing research continues to explore its potential in other immune-mediated disorders.[2]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. STAT5 phospho-flow cytometry [bio-protocol.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

Ritlecitinib Tosylate: An In-depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib tosylate, marketed as Litfulo®, is a first-in-class covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] Its unique dual-inhibitory mechanism offers a targeted approach for the treatment of severe alopecia areata, an autoimmune condition characterized by hair loss.[2][3] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by ritlecitinib, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and workflows.

Mechanism of Action

Ritlecitinib's primary mechanism of action is the irreversible inhibition of JAK3 and the TEC family of kinases, which includes BTK, ITK, TEC, BMX, and TXK.[4] This is achieved by covalently binding to a specific cysteine residue (Cys-909) within the ATP-binding site of JAK3.[5] This cysteine is unique to JAK3 among the JAK family members, providing a basis for its selectivity.[2][5] Several members of the TEC kinase family also possess a homologous cysteine, making them susceptible to inhibition by ritlecitinib.[2][4] By blocking the ATP-binding site, ritlecitinib prevents the phosphorylation and activation of these kinases, thereby disrupting their downstream signaling cascades.

Downstream Signaling Pathways

The dual inhibition of JAK3 and TEC kinases by ritlecitinib leads to the modulation of two critical signaling pathways in immune cells.

The JAK3/STAT Pathway

The JAK3/STAT signaling pathway is crucial for the transduction of signals from common gamma chain (γc) cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] These cytokines play a pivotal role in lymphocyte development, activation, and proliferation.

Upon cytokine binding to its receptor, JAK3 is activated and phosphorylates Signal Transducers and Activators of Transcription (STATs), primarily STAT5.[6] Phosphorylated STAT5 (pSTAT5) then dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in immune cell function.[6]

Ritlecitinib, by inhibiting JAK3, prevents the phosphorylation of STAT5.[7] This disruption of the JAK3/STAT5 axis leads to a reduction in the downstream effects of γc cytokines, ultimately suppressing the activity of immune cells implicated in the pathogenesis of alopecia areata.[1]

The TEC Kinase Pathway

The TEC family of kinases are non-receptor tyrosine kinases that are critical components of the signaling pathways downstream of various immune cell receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR).

For instance, Bruton's tyrosine kinase (BTK), a member of the TEC family, is essential for B-cell development and activation. Upon antigen binding to the BCR, BTK is activated and initiates a signaling cascade that leads to the upregulation of activation markers, such as CD69, and subsequent B-cell proliferation and differentiation.

Ritlecitinib's inhibition of TEC family kinases, including BTK, disrupts these signaling pathways. This leads to a reduction in the activation and function of various immune cells, including B cells and T cells, which are also implicated in the autoimmune response in alopecia areata.

Quantitative Data

A phase 1, open-label study in healthy adults provided key quantitative data on the target occupancy and functional inhibition of JAK3 and TEC family kinases by ritlecitinib.[7]

| Parameter | Ritlecitinib 50 mg | Ritlecitinib 200 mg |

| Maximal Median JAK3 Target Occupancy | 72% | 64% |

| Maximal Target Occupancy of TEC Kinases (except BMX) | >94% | >97% |

| Maximal Target Occupancy of BMX | 87% | >97% |

The study also demonstrated a dose-dependent reduction in pSTAT5 levels following IL-15 stimulation and a reduction in the upregulation of CD69 on B-cells following anti-immunoglobulin D treatment, confirming the functional inhibition of both the JAK3 and BTK-dependent pathways.[7]

Experimental Protocols

Target Occupancy Assessment by Mass Spectrometry

Objective: To quantify the percentage of JAK3 and TEC family kinases covalently bound by ritlecitinib.

Methodology:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples collected from subjects at various time points before and after ritlecitinib administration.

-

Protein Extraction: Proteins are extracted from the PBMC lysates.

-

Chemical Probe-based Enrichment: A chemical probe that specifically binds to the unoccupied active site of the target kinases is added to the protein extract. This allows for the separation of unbound kinases from those covalently modified by ritlecitinib.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched samples are analyzed by LC-MS/MS. The amount of unbound kinase is quantified by measuring the intensity of specific peptides.

-

Calculation of Target Occupancy: The percentage of target occupancy (TO) is calculated using the following formula: % TO = [(Baseline Unbound Kinase - Unbound Kinase at Timepoint) / Baseline Unbound Kinase] * 100

JAK3 Functional Inhibition Assay (pSTAT5 Flow Cytometry)

Objective: To measure the functional inhibition of JAK3-dependent signaling by quantifying the phosphorylation of STAT5.

Methodology:

-

Whole Blood Stimulation: Whole blood samples are stimulated with a γc cytokine, such as IL-15, to induce JAK3-dependent STAT5 phosphorylation.

-

Cell Fixation and Permeabilization: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow for intracellular antibody staining.

-

Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3 for T-cells) and intracellular pSTAT5.

-

Flow Cytometry Analysis: The samples are analyzed by flow cytometry. The amount of pSTAT5 in specific immune cell populations is quantified by measuring the mean fluorescence intensity (MFI) of the pSTAT5 antibody.

-

Inhibition Calculation: The percentage of inhibition of pSTAT5 is calculated by comparing the MFI of ritlecitinib-treated samples to that of untreated (vehicle control) samples.

BTK Functional Inhibition Assay (CD69 Upregulation Flow Cytometry)

Objective: To measure the functional inhibition of BTK-dependent signaling by quantifying the upregulation of the B-cell activation marker CD69.

Methodology:

-

Whole Blood Stimulation: Whole blood samples are stimulated with anti-immunoglobulin D (anti-IgD) to activate B-cells through the BCR pathway, leading to BTK-dependent upregulation of CD69.

-

Cell Staining: The stimulated blood is stained with fluorescently labeled antibodies specific for B-cell markers (e.g., CD19) and the activation marker CD69.

-

Red Blood Cell Lysis: Red blood cells are lysed.

-

Flow Cytometry Analysis: The samples are analyzed by flow cytometry. The percentage of CD19+ B-cells expressing CD69 is determined.

-

Inhibition Calculation: The reduction in the percentage of CD69-positive B-cells in ritlecitinib-treated samples compared to untreated samples indicates the level of BTK inhibition.

Conclusion

This compound's innovative dual-inhibitory mechanism, targeting both JAK3 and the TEC family of kinases, provides a multifaceted approach to modulating the immune response in alopecia areata. The downstream effects on the JAK3/STAT and TEC kinase signaling pathways lead to a significant reduction in the activation and function of key immune cells involved in the disease's pathogenesis. The quantitative data from clinical studies, supported by robust experimental methodologies, provide a strong foundation for understanding the pharmacodynamics of this novel therapeutic agent. Further research into the long-term effects and broader applications of this dual-inhibition strategy will continue to be an area of significant interest for the scientific and medical communities.

References

- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. IgD shapes the pre-immune naïve B cell compartment in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Whole blood B cell activation [sanquin.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ritlecitinib Tosylate's Modulation of the JAK-STAT Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib, marketed as LITFULO®, is an orally administered kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents 12 years and older.[1][2][3][4] Developed by Pfizer, it represents a targeted therapeutic approach, focusing on specific nodes within the complex network of intracellular signaling that governs the immune response. Ritlecitinib is distinguished by its dual mechanism of action, acting as a selective, irreversible inhibitor of both Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][5][6] This guide provides a detailed examination of its interaction with the JAK-STAT pathway, its selectivity profile, and the experimental methodologies used to characterize its function.

The JAK-STAT Signaling Pathway: A Primer

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for transmitting information from extracellular cytokine signals to the cell nucleus, culminating in the regulation of gene transcription.[7] This pathway is a cornerstone of immune cell development, activation, and function.[8] Dysregulation of the JAK-STAT pathway is a known driver in the pathophysiology of numerous autoimmune and inflammatory diseases.[8][9]

The canonical pathway involves four key steps:

-

Cytokine Binding: A cytokine binds to its specific transmembrane receptor, inducing receptor dimerization or multimerization.

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.

-

STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize, translocate into the nucleus, and bind to specific DNA sequences to modulate the expression of target genes involved in inflammation and immune response.[10]

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[11] JAK3 is uniquely associated with the common gamma chain (γc) of cytokine receptors, which is a component of the receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[12] This makes JAK3 a critical signaling component for lymphocyte development and function.

References

- 1. scholarsinmedicine.com [scholarsinmedicine.com]

- 2. pfizer.com [pfizer.com]

- 3. Ritlecitinib - Wikipedia [en.wikipedia.org]

- 4. naaf.org [naaf.org]

- 5. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]

- 6. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 7. What is the mechanism of Ritlecitinib Tosilate? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. Unraveling Ritlecitinib: an in-depth analysis of JAK3 inhibitor for the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. targetedonc.com [targetedonc.com]

- 12. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Ritlecitinib tosylate chemical structure and properties

An In-depth Analysis of the Dual JAK3/TEC Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib, as its tosylate salt, is a first-in-class, orally bioavailable, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] Developed by Pfizer, it has received approval for the treatment of severe alopecia areata.[2][3] Its unique mechanism of selectively targeting JAK3 over other JAK isoforms and its additional activity against TEC family kinases offer a nuanced approach to immunomodulation.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to ritlecitinib tosylate.

Chemical Structure and Properties

This compound is an organosulfonate salt formed from the equimolar combination of ritlecitinib and 4-toluenesulfonic acid.[2]

Image of the chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of ritlecitinib and its tosylate salt is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-{(2S,5R)-2-methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one 4-methylbenzene-1-sulfonic acid | [5] |

| CAS Number | 2192215-81-7 | [6] |

| Molecular Formula | C22H27N5O4S | [6] |

| Molecular Weight | 457.55 g/mol | [6] |

| Appearance | White to off-white to pale pink solid | [7][8] |

| Melting Point | 199°C | [9] |

| Solubility | Freely soluble in water; Soluble in DMSO (83.33 mg/mL) | [7][8][10] |

| pKa (Strongest Acidic) | 13.59 | [11] |

| pKa (Strongest Basic) | 6.6 | [11] |

| LogP (pH 4) | 0.445 | [12] |

| LogP (pH 7) | 1.50 | [12] |

| LogP (pH 9) | 1.40 | [12] |

Spectroscopic Data

While detailed spectra are not publicly available, characterization would involve standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d6) : Expected signals would correspond to the protons on the pyrrolopyrimidine, piperidine, and acryloyl moieties of ritlecitinib, as well as the tosyl group.

-

¹³C NMR (100 MHz, DMSO-d6) : Expected signals would align with the carbon environments in both the ritlecitinib and tosylate structures.

-

Mass Spectrometry : Electrospray ionization (ESI) in positive mode would be expected to show a parent ion for the ritlecitinib free base.

Mechanism of Action

Ritlecitinib exerts its therapeutic effect through the irreversible inhibition of JAK3 and the TEC family of kinases.[13]

JAK3 Inhibition and the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that governs immune cell development, activation, and differentiation. Ritlecitinib's high selectivity for JAK3 is attributed to its covalent binding to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3. Other JAK family members (JAK1, JAK2, and TYK2) possess a serine at the equivalent position, which does not permit this irreversible interaction, thus conferring selectivity.[14] By inhibiting JAK3, ritlecitinib blocks the signaling of common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte function.[4][9] This disruption of the signaling cascade prevents the phosphorylation and activation of downstream STAT proteins, ultimately modulating the immune response.[13]

TEC Family Kinase Inhibition

Ritlecitinib also inhibits members of the TEC kinase family, including ITK, BTK, TEC, RLK, and BMX.[14] This is due to the presence of a cysteine residue in these kinases at a position analogous to Cys-909 in JAK3.[14] TEC kinases are involved in the signaling pathways of various immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[14] By inhibiting these kinases, ritlecitinib can further modulate the immune response by affecting T-cell and B-cell activation and function.

Quantitative Data

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of ritlecitinib against various kinases.

| Kinase | IC50 (nM) | Reference |

| JAK3 | 33.1 | [14] |

| JAK1 | > 10,000 | [14] |

| JAK2 | > 10,000 | [14] |

| TYK2 | > 10,000 | [14] |

| RLK | 155 | [14] |

| ITK | 395 | [14] |

| TEC | 403 | [14] |

| BTK | 404 | [14] |

| BMX | 666 | [14] |

In Vitro STAT Phosphorylation Inhibition

Ritlecitinib inhibits cytokine-induced STAT phosphorylation in human whole blood.

| Cytokine (STAT) | IC50 (nM) | Reference |

| IL-2 (STAT5) | 244 | [15] |

| IL-4 (STAT6) | 340 | [15] |

| IL-7 (STAT5) | 407 | [15] |

| IL-15 (STAT5) | 266 | [15] |

| IL-21 (STAT3) | 355 | [15] |

Human Pharmacokinetic Properties

The pharmacokinetic parameters of ritlecitinib following oral administration in humans are summarized below.

| Parameter | Value | Reference |

| Oral Bioavailability | ~64% | [16] |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [16] |

| Plasma Protein Binding | ~14% | [16] |

| Terminal Half-life | 1.3 - 2.3 hours | [16] |

| Volume of Distribution (steady state) | 73.8 L | [13] |

| Systemic Clearance | 43.7 L/h | [13] |

| Metabolism | CYP3A, CYP2C8, CYP1A2, CYP2C9, and various GSTs | [16] |

| Excretion | ~66% in urine, ~20% in feces (4% as unchanged drug in urine) | [16] |

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of ritlecitinib is a multi-step process.[17] An improved process development and scale-up has been described, which avoids costly catalysts and chromatographic purifications.[18]

Key steps in an improved synthesis include:

-

Hydrogenation: Replacement of PtO2 with a 5% Rh/C catalyst for pyridine hydrogenation.[18]

-

Chiral Resolution: Diastereomeric salt crystallization to isolate the enantiomerically pure cis-isomer.[18]

-

Amidation: High-yielding amidation via Schotten-Baumann conditions.[18]

-

Tosylate Salt Formation and Crystallization: A reproducible crystallization procedure to form a stable crystalline tosylate salt suitable for formulation.[18]

Purification: The final product is typically purified by crystallization. A study on the impact of process impurities on the crystallization of this compound highlights the importance of controlling oligomeric impurities to ensure proper crystal growth.[19]

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a generalized representation based on common kinase assay methodologies.

-

Reagents and Materials:

-

Recombinant human kinases (JAK3, TEC family, etc.)

-

Kinase-specific peptide substrate

-

ATP

-

This compound (serially diluted)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

-

-

Procedure:

-

Add kinase, peptide substrate, and this compound (or vehicle control) to the wells of the assay plate.

-

Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each ritlecitinib concentration and determine the IC50 value using non-linear regression analysis.

-

STAT Phosphorylation Assay in Human Whole Blood (Representative Protocol)

This protocol is based on descriptions of intracellular flow cytometry assays.[20]

-

Reagents and Materials:

-

Freshly collected human whole blood (heparinized)

-

This compound (serially diluted)

-

Cytokines (e.g., IL-2, IL-15)

-

Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT5)

-

Flow cytometer

-

-

Procedure:

-

Aliquot whole blood into tubes.

-

Add this compound at various concentrations and incubate (e.g., 30 minutes at 37°C).

-

Stimulate the cells by adding the appropriate cytokine and incubate (e.g., 15 minutes at 37°C).

-

Fix the cells by adding fixation buffer.

-

Lyse red blood cells and permeabilize the remaining cells with permeabilization buffer.

-

Stain the cells with the anti-phospho-STAT antibody.

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the lymphocyte population.

-

Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.

-

Analytical Methods

A stability-indicating UHPLC-DAD-MS/MS method has been developed for the analysis of ritlecitinib and its degradation products.[21]

-

Instrumentation: Ultra High-Performance Liquid Chromatography with a Diode Array Detector and Tandem Mass Spectrometry.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with an acidic modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is typical.[21]

-

Detection: DAD for quantification and MS/MS for identification and structural elucidation of the parent compound and any impurities or degradants.

Experimental and Logical Workflows

Workflow for Kinase Selectivity Profiling

Conclusion

This compound is a highly selective, irreversible dual inhibitor of JAK3 and TEC family kinases with a well-characterized chemical structure and pharmacological profile. Its unique mechanism of action provides a targeted approach to immunomodulation for the treatment of autoimmune diseases such as alopecia areata. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development.

References

- 1. Comprehensive Safety Exposure‐Response Analysis to Support Ritlecitinib Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C22H27N5O4S | CID 145722621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. US8552191B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]

- 7. tdcommons.org [tdcommons.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ritlecitinib Tosilate? [synapse.patsnap.com]

- 11. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 12. The Stability-Indicating Ultra High-Performance Liquid Chromatography with Diode Array Detector and Tandem Mass Spectrometry Method Applied for the Forced Degradation Study of Ritlecitinib: An Appraisal of Green and Blue Metrics [mdpi.com]

- 13. pfizermedical.com [pfizermedical.com]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Stability-Indicating Ultra High-Performance Liquid Chromatography with Diode Array Detector and Tandem Mass Spectrometry Method Applied for the Forced Degradation Study of Ritlecitinib: An Appraisal of Green and Blue Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ritlecitinib Tosylate: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides core molecular information for ritlecitinib tosylate, a kinase inhibitor. The data is presented to support research and development activities.

Molecular Data Summary

The fundamental molecular characteristics of this compound are detailed below. This information is critical for a range of applications, from experimental design to formulation development.

| Property | Value |

| Molecular Formula | C22H27N5O4S[1][2] |

| Molecular Weight | 457.55 g/mol [2][3][4] |

| CAS Number | 2192215-81-7[1][3][4] |

Chemical Structure and Signaling

This compound is an orally active and selective Janus kinase 3 (JAK3) inhibitor. Its mechanism of action involves the inhibition of signaling pathways crucial for immune cell activation and proliferation.

To illustrate the logical relationship of the compound's components, the following diagram breaks down this compound into its constituent active moiety and salt form.

References

Ritlecitinib tosylate discovery and development

An In-depth Technical Guide to the Discovery and Development of Ritlecitinib Tosylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ritlecitinib, marketed as LITFULO™, is a first-in-class, orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3][4] Developed by Pfizer, it has received regulatory approval in the United States, Japan, and the European Union for the treatment of severe alopecia areata in adults and adolescents (12 years and older).[3][4][5][6][7] Its unique mechanism of action, which selectively targets pathways implicated in the pathogenesis of several autoimmune diseases, has prompted further investigation into its efficacy for other conditions, including vitiligo, Crohn's disease, and ulcerative colitis.[2][3][7][8] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and safety profile of ritlecitinib.

Introduction: Targeting Autoimmunity through Kinase Inhibition

Autoimmune diseases like alopecia areata, vitiligo, and inflammatory bowel disease are characterized by a dysregulated immune response leading to tissue damage.[9][10] A key signaling cascade implicated in this process is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which transmits signals for numerous pro-inflammatory cytokines.[9] Specifically, cytokines that utilize the common gamma chain (γc) receptor, such as IL-2, IL-7, IL-15, and IL-21, signal through JAK3.[11][12] This makes JAK3 a compelling target for therapeutic intervention in autoimmune disorders.

Ritlecitinib was developed as a highly selective inhibitor of JAK3.[1][8] Uniquely, it also inhibits members of the TEC kinase family, which are involved in the signaling of immune receptors and the cytolytic activity of T cells.[2][9][13][14] This dual inhibition of JAK3 and TEC kinases offers a targeted approach to modulate the immune response implicated in alopecia areata and other autoimmune conditions.[4][9]

Discovery and Preclinical Development

The discovery of ritlecitinib stemmed from a focused effort to develop a highly selective JAK3 inhibitor to minimize off-target effects associated with less selective pan-JAK inhibitors, such as impacts on hematopoiesis (JAK2) or broader cytokine signaling (JAK1).[12]

Mechanism of Selective Inhibition

Ritlecitinib's high selectivity for JAK3 is achieved through its unique covalent binding mechanism.[8][9] It irreversibly binds to a cysteine residue at position 909 (Cys-909) within the ATP-binding site of JAK3.[3][8][9] This cysteine residue is not present in other JAK family members (JAK1, JAK2, TYK2), which have a serine at the equivalent position, thus conferring high selectivity.[3][8] This irreversible covalent bond provides durable target inhibition. Several kinases in the TEC family also possess a cysteine at a position equivalent to Cys-909 in JAK3, which explains ritlecitinib's dual activity.[9]

In Vitro Pharmacology

In vitro studies confirmed ritlecitinib's potent and selective inhibition of JAK3. The half-maximal inhibitory concentration (IC50) for JAK3 was determined to be 33.1 nM.[3][15] The dual activity against the TEC kinase family is believed to contribute to its therapeutic effect by blocking both cytokine signaling and the cytolytic activity of T cells.[9]

| Kinase Target | IC50 (nM) | Source |

| JAK3 | 33.1 | [3][15] |

Mechanism of Action Signaling Pathway

Ritlecitinib exerts its therapeutic effect by blocking downstream signaling of key immune pathways. In alopecia areata, CD8+ NKG2D+ T cells attack hair follicles, a process driven by cytokines like IFN-γ and IL-15 which activate the JAK/STAT pathway.[9] By irreversibly inhibiting JAK3, ritlecitinib blocks the signaling of γc cytokines (IL-2, IL-7, IL-9, IL-15, IL-21).[11] Simultaneously, its inhibition of TEC family kinases impedes T-cell receptor signaling and the cytolytic function of immune cells.[2][9][11][13][14] This dual mechanism reduces the inflammatory infiltrate around the hair follicle, allowing for hair regrowth.

References

- 1. dermatologytimes.com [dermatologytimes.com]

- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 3. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfizer.com [pfizer.com]

- 5. Ritlecitinib for Alopecia Areata · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. Ritlecitinib - Wikipedia [en.wikipedia.org]

- 7. Ritlecitinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medreport.foundation [medreport.foundation]

- 9. go.drugbank.com [go.drugbank.com]

- 10. naaf.org [naaf.org]

- 11. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsinmedicine.com [scholarsinmedicine.com]

- 14. pfizermedical.com [pfizermedical.com]

- 15. glpbio.com [glpbio.com]

Ritlecitinib Tosylate: An In-depth Technical Guide to In Vitro Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib tosylate is a novel, orally bioavailable, covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1] Its unique dual-inhibitory mechanism offers a targeted approach for the treatment of autoimmune diseases, including alopecia areata. This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of ritlecitinib, detailing its mechanism of action, inhibitory potency, and effects on downstream signaling pathways. The information presented herein is intended to support further research and development efforts in the field of kinase inhibition.

Mechanism of Action

Ritlecitinib acts as an irreversible, covalent inhibitor of JAK3 and the TEC family of kinases.[1] This targeted inhibition is achieved through the formation of a covalent bond with a non-catalytic cysteine residue (Cys-909 in JAK3) present in the ATP-binding site of these kinases. This specific interaction leads to a highly selective and durable inhibition of enzymatic activity. The irreversible nature of this binding contributes to the prolonged pharmacodynamic effect of the compound.

Signaling Pathway Inhibition:

Ritlecitinib's therapeutic potential stems from its ability to modulate key signaling pathways involved in immune cell activation and function.

-

JAK3 Inhibition: By inhibiting JAK3, ritlecitinib effectively blocks the signaling of cytokines that utilize the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21. This disruption of the JAK-STAT pathway prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of genes involved in lymphocyte proliferation, differentiation, and survival.

-

TEC Family Kinase Inhibition: Ritlecitinib also targets members of the TEC family of non-receptor tyrosine kinases, such as Bruton's tyrosine kinase (BTK), IL-2-inducible T-cell kinase (ITK), and TEC. These kinases are essential components of T-cell and B-cell receptor signaling pathways. Inhibition of TEC family kinases by ritlecitinib leads to the suppression of T-cell and B-cell activation, further contributing to its immunomodulatory effects.

Below is a diagram illustrating the dual inhibitory mechanism of ritlecitinib on the JAK3-STAT and TEC kinase signaling pathways.

References

Ritlecitinib Tosylate Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib, marketed as LITFULO®, is an orally administered kinase inhibitor approved for the treatment of severe alopecia areata.[1][2][3][4] Its therapeutic efficacy stems from its unique and highly selective mechanism of action as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[5][6] This technical guide provides a comprehensive overview of the selectivity profile of ritlecitinib tosylate, detailing its molecular interactions, quantitative inhibition data, and the experimental methodologies used to elucidate its specific activity.

Mechanism of Action and Selectivity

Ritlecitinib's remarkable selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) is conferred by its covalent, irreversible binding mechanism.[1][7] The inhibitor targets a unique cysteine residue (Cys-909) within the ATP-binding site of JAK3.[1][8] This cysteine is notably absent in the corresponding positions of other JAK isoforms, where a serine residue is present, thus preventing covalent bond formation and conferring high selectivity.[1]

In addition to its potent inhibition of JAK3, ritlecitinib also demonstrates inhibitory activity against the TEC family of kinases. This is due to the presence of a conserved cysteine residue in the equivalent position to Cys-909 of JAK3 within the active sites of TEC kinases.[1] This dual inhibition of JAK3 and TEC family kinases is believed to be crucial for its therapeutic effect in alopecia areata by modulating cytokine signaling and the cytolytic activity of T cells.[5]

Quantitative Selectivity Profile

The inhibitory activity of ritlecitinib has been quantified against a panel of kinases, demonstrating its high potency and selectivity for JAK3 and the TEC family. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: Ritlecitinib IC50 Values for JAK Family Kinases

| Kinase | IC50 (nM) | Assay Conditions |

| JAK3 | 33.1 | In vitro kinase assay |

| JAK1 | > 10,000 | In vitro kinase assay |

| JAK2 | > 10,000 | In vitro kinase assay |

| TYK2 | > 10,000 | In vitro kinase assay |

Data sourced from multiple in vitro studies.[1][7]

Table 2: Ritlecitinib IC50 Values for TEC Family Kinases

| Kinase | IC50 (nM) |

| RLK (TXK) | 155 |

| ITK | 395 |

| TEC | 403 |

| BTK | 404 |

| BMX | 666 |

Data sourced from in vitro kinase assays.[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity and functional effects of ritlecitinib.

In Vitro Kinase Inhibition Assays

1. Caliper Mobility Shift Assay (MSA)

This assay is a high-throughput method used to measure kinase activity by detecting the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

-

Principle: A microfluidic chip is used to separate the phosphorylated product from the non-phosphorylated substrate based on their charge-to-mass ratio. The extent of phosphorylation is quantified by measuring the fluorescence intensity of the product and substrate peaks.

-

General Protocol:

-

Reaction Setup: Recombinant human kinase (e.g., JAK3, TEC family kinases) is incubated with a fluorescently labeled peptide substrate and varying concentrations of ritlecitinib in a kinase reaction buffer (typically containing HEPES, MgCl2, Brij-35, and DTT).

-

ATP Concentration: Assays are often performed at both the ATP concentration equivalent to the Michaelis-Menten constant (Km) for each specific kinase and at a higher, saturating concentration (e.g., 1 mM) to assess the mode of inhibition.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period at room temperature, the reaction is stopped by the addition of a termination buffer containing EDTA.

-

Data Acquisition: The reaction mixture is then introduced into the microfluidic chip of a Caliper LabChip instrument. The substrate and product are separated by electrophoresis and detected by fluorescence.

-

Data Analysis: The percentage of substrate conversion is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the ritlecitinib concentration.

-

Cellular Assays

1. Phospho-STAT5 (pSTAT5) Flow Cytometry Assay

This assay assesses the functional inhibition of JAK3-dependent signaling pathways in a cellular context.

-

Principle: JAK3 is a key mediator of signaling downstream of common gamma-chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-15, and IL-21, leading to the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[9] Ritlecitinib's inhibition of JAK3 prevents this phosphorylation, which can be quantified using flow cytometry with a phospho-specific antibody.[10]

-

General Protocol:

-

Cell Stimulation: Human peripheral blood mononuclear cells (PBMCs) or whole blood are pre-incubated with varying concentrations of ritlecitinib. The cells are then stimulated with a γc cytokine, typically recombinant human IL-15, to induce JAK3-mediated STAT5 phosphorylation.[11]

-

Fixation and Permeabilization: Following stimulation, red blood cells are lysed (in the case of whole blood), and the remaining leukocytes are fixed with a formaldehyde-based buffer to preserve the phosphorylation state of STAT5. Subsequently, the cells are permeabilized, often with methanol, to allow intracellular antibody staining.

-

Antibody Staining: The permeabilized cells are stained with a cocktail of fluorescently labeled antibodies. This typically includes an antibody specific for phosphorylated STAT5 (pY694) and cell surface markers to identify specific lymphocyte populations (e.g., CD3 for T-cells, CD4 for helper T-cells).

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. A gating strategy is employed to first identify the lymphocyte population of interest based on forward and side scatter, followed by gating on specific cell subsets (e.g., CD4+ T-cells).[5][12] The median fluorescence intensity (MFI) of the pSTAT5 signal within the target cell population is measured.

-

Data Analysis: The percent inhibition of STAT5 phosphorylation is calculated for each ritlecitinib concentration relative to the stimulated control, and IC50 values are determined.

-

2. B-Cell Activation Assay (CD69 Upregulation)

This assay evaluates the functional inhibition of TEC family kinases, particularly Bruton's tyrosine kinase (BTK), which is crucial for B-cell receptor (BCR) signaling.

-

Principle: Cross-linking of the BCR on B-cells, for example with an anti-IgD antibody, triggers a signaling cascade that is dependent on BTK and other TEC family kinases.[13] This activation leads to the rapid upregulation of cell surface markers, including CD69.[11][14] Ritlecitinib's inhibition of BTK blocks this activation, preventing the upregulation of CD69.

-

General Protocol:

-

B-Cell Stimulation: Isolated human B-cells or whole blood are pre-incubated with a range of ritlecitinib concentrations. The cells are then stimulated with an anti-IgD antibody to activate the B-cell receptor signaling pathway.[11][13]

-

Cell Surface Staining: After a short incubation period, the cells are stained with a panel of fluorescently labeled antibodies, including an anti-CD69 antibody and a B-cell specific marker such as CD19.

-

Flow Cytometry Analysis: The samples are analyzed by flow cytometry. A gating strategy is used to identify the B-cell population (CD19+) and then to quantify the percentage of CD69-positive cells and the MFI of CD69 expression within this population.

-

Data Analysis: The inhibition of CD69 upregulation is determined for each ritlecitinib concentration, and IC50 values are calculated.

-

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway Inhibition by Ritlecitinib

Caption: Ritlecitinib inhibits JAK3-mediated STAT5 phosphorylation.

TEC Kinase Signaling Pathway Inhibition by Ritlecitinib

Caption: Ritlecitinib blocks TEC kinase-dependent B-cell activation.

Experimental Workflow for pSTAT5 Inhibition Assay

Caption: Workflow for assessing JAK3 inhibition via pSTAT5.

Conclusion

This compound exhibits a highly selective and potent inhibitory profile against JAK3 and the TEC family of kinases. This selectivity is driven by its unique covalent irreversible binding mechanism, which targets a specific cysteine residue present in these kinases. The quantitative data derived from both enzymatic and cellular assays consistently demonstrate its preferential activity, with minimal to no inhibition of other JAK family members. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of ritlecitinib's mechanism of action and its therapeutic potential in various autoimmune and inflammatory conditions.

References

- 1. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. kinaselogistics.de [kinaselogistics.de]

- 4. carnabio.com [carnabio.com]

- 5. researchgate.net [researchgate.net]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. drughunter.com [drughunter.com]

- 9. researchgate.net [researchgate.net]

- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]